molecular formula C66H68CaF2N4O10 B001150 阿托伐他汀钙 CAS No. 134523-03-8

阿托伐他汀钙

货号 B001150
CAS 编号: 134523-03-8
分子量: 1155.3 g/mol
InChI 键: SSZRLAUYRCMGSP-MNSAWQCASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Atorvastatin Calcium is a statin medication used for lowering blood cholesterol. It inhibits HMG-CoA reductase, a key enzyme in the hepatic cholesterol synthesis pathway. Introduced by Warner Lambert Co. under the name Lipitor in 1997, it has become the world's best-selling drug due to its effectiveness in reducing low-density lipoprotein (LDL) cholesterol and its role in the primary and secondary prevention of cardiovascular diseases (Hájková, Kratochvíl, & Rádl, 2008).

Synthesis Analysis

The synthesis of Atorvastatin Calcium has been refined over the years with several synthetic routes developed. The most noteworthy among these is the Paal-Knorr synthesis method, which represents a significant advancement in the efficient synthesis of the drug. This method, along with the development of synthetic methods for two key intermediates, has opened new avenues for its production (Du Wenting, 2011).

Molecular Structure Analysis

Atorvastatin Calcium's molecular structure is crucial for its function as a statin. It is designed to inhibit the HMG-CoA reductase enzyme effectively, which is a pivotal step in cholesterol synthesis. The drug's structure has been optimized for high potency, with its lactone form being active in inhibiting cholesterol synthesis.

Chemical Reactions and Properties

Atorvastatin Calcium undergoes various chemical reactions in the body, including hydrolysis to its active form. It is metabolized primarily by cytochrome P450 3A4 in the liver, with its pharmacokinetics significantly influenced by transporters involved in hepatic uptake and biliary excretion. This metabolism plays a critical role in its pharmacological effects and interactions with other drugs (Shitara & Sugiyama, 2006).

Physical Properties Analysis

The physical properties of Atorvastatin Calcium, including its solubility and stability, are key to its formulation and effectiveness as a medication. Its polymorphism, which refers to the existence of the compound in more than one form or crystal structure, influences its bioavailability and the development of its formulations.

Chemical Properties Analysis

Atorvastatin Calcium's chemical properties, such as its acid-base character and reactivity, are fundamental to its action mechanism and its interaction with biological molecules. Its high lipophilicity compared to other statins allows for effective penetration into hepatic cells, enhancing its cholesterol-lowering efficacy.

科研应用

  1. Nanoparticle Encapsulation: 阿托伐他汀钙封装在Eudragit RSPO纳米颗粒中显著增强口服生物利用度、疗效和安全性,可能改变现有上市药物产品 (Nagendra Kumar et al., 2017)

  2. 神经保护: 它保护主要的皮质神经元免受谷氨酸诱导的兴奋毒性,表明具有治疗意义 (J. Bösel等,2005)

  3. 胆固醇和脂质管理: 阿托伐他汀钙降低内源性胆固醇合成,导致循环低密度脂蛋白胆固醇和甘油三酯的降低 (P. Chong & J. Seeger, 1997)

  4. 骨质疏松症治疗: 它降低骨代谢并增加成骨活性,在骨质疏松症治疗中起到双重作用 (Naglaa El-Nabarawi et al., 2017)

  5. 眼部抗炎效果: AT-PLGA-CS-NP热敏凝胶有效传递阿托伐他汀钙,产生眼部抗炎效果 (Mona G Arafa et al., 2020)

  6. 阿尔茨海默病治疗: 它可能改善轻至中度阿尔茨海默病患者的认知和记忆,并可能减缓疾病进展 (D. Sparks et al., 2006)

  7. 心血管疾病管理: 阿托伐他汀钙和阿司匹林的联合治疗可减少冠心病患者的心血管事件 (D. Shah et al., 2007)

Safety And Hazards

Atorvastatin calcium can cause the breakdown of muscle tissue, which can lead to kidney failure . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

未来方向

Atorvastatin calcium should be taken orally once daily at any time of the day, with or without food . If it upsets your stomach, take it with food . Do not take it more often than directed . Do not stop taking except on your doctor’s advice .

性质

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCKMBLVYCEXJB-MNSAWQCASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H68CaF2N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110862-48-1 (Parent)
Record name Atorvastatin calcium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134523038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6044303
Record name Atorvastatin calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1155.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin calcium

CAS RN

134523-03-8, 344423-98-9
Record name Atorvastatin calcium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134523038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atorvastatin calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Atorvastatin calcium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Atorvastatin Calcium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATORVASTATIN CALCIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0GEJ5QCSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin calcium
Reactant of Route 2
Atorvastatin calcium
Reactant of Route 3
Atorvastatin calcium
Reactant of Route 4
Atorvastatin calcium
Reactant of Route 5
Atorvastatin calcium
Reactant of Route 6
Atorvastatin calcium

Citations

For This Compound
10,100
Citations
VM Sonje, L Kumar, CL Meena, G Kohli, V Puri… - Profiles of drug …, 2010 - Elsevier
… Atorvastatin calcium is used as an adjunct to diet to reduce … Atorvastatin calcium is also indicated to reduce the total … Metabolism and pharmacokinetics of the drug Atorvastatin calcium is …
Number of citations: 36 www.sciencedirect.com
G Shete, V Puri, L Kumar, AK Bansal - AAPS PharmSciTech, 2010 - Springer
Atorvastatin calcium (ATC), an anti-lipid BCS class II drug, is marketed in crystalline and amorphous solid forms. The objective of this study was to perform solid state characterization of …
Number of citations: 135 link.springer.com
HX Zhang, JX Wang, ZB Zhang, Y Le, ZG Shen… - International journal of …, 2009 - Elsevier
… In this study, amorphous atorvastatin calcium ultrafine powder was successfully prepared using antisolvent precipitation and spray drying method. In the process, methanol and water …
Number of citations: 218 www.sciencedirect.com
A Shayanfar, H Ghavimi… - … of pharmacy & …, 2013 - journals.library.ualberta.ca
Purpose: Atorvastatin calcium (ATC) is classified as class II (low solubility and high permeability) compound according to the biopharmaceutical classification system. The amorphous …
Number of citations: 77 journals.library.ualberta.ca
SR Gubbi, R Jarag - Asian J Pharm Sci, 2010 - academia.edu
… The dissolution rate of poorly soluble, highly permeable (BCS-II) drugs, such as atorvastatin calcium, can be improved by application of the liquisolid (LS) technique. Methods: Different …
Number of citations: 94 www.academia.edu
A Delgado-Montero, JL Zamorano - Expert opinion on …, 2012 - Taylor & Francis
… the authors describe the first combined fixed-dose pill of an antihypertensive and a lipid-lowering agent, the single-pill combination of amlodipine besylate and atorvastatin calcium (…
Number of citations: 41 www.tandfonline.com
PH Chong, JD Seeger - Pharmacotherapy: The Journal of …, 1997 - Wiley Online Library
Atorvastatin calcium is an HMG‐coenzyme A (CoA) reductase inhibitor that was approved by the Food and Drug Administration on December 17, 1996. Like other such agents, it inhibits …
MS Kim, SJ Jin, JS Kim, HJ Park, HS Song… - European journal of …, 2008 - Elsevier
… In this work, amorphous atorvastatin calcium nanoparticles … and distribution of atorvastatin calcium during particle formation … HPLC analysis indicated that atorvastatin calcium existed as …
Number of citations: 300 www.sciencedirect.com
PJ Kadu, SS Kushare, DD Thacker… - Pharmaceutical …, 2011 - Taylor & Francis
… atorvastatin calcium and its characterization including in vitro and in vivo potential. The solubility of atorvastatin calcium … lipid levels as compared with atorvastatin calcium. Thus studies …
Number of citations: 135 www.tandfonline.com
S Mazurek, R Szostak - Journal of pharmaceutical and biomedical analysis, 2009 - Elsevier
… The FT-Raman quantification of atorvastatin calcium in tablets … or 40 mg of atorvastatin calcium per tablet were successfully … of atorvastatin calcium quantification in commercial tablets. …
Number of citations: 69 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。